N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-4-methylbenzene-1-sulfonamide
Overview
Description
N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-4-methylbenzene-1-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a furan ring, a phenylpiperazine moiety, and a sulfonamide group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-4-methylbenzene-1-sulfonamide typically involves multi-step organic reactions. One common method includes the reaction of 2-(furan-2-yl)ethylamine with 4-phenylpiperazine under controlled conditions to form the intermediate product. This intermediate is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The sulfonamide group can be reduced under specific conditions.
Substitution: The phenylpiperazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,5-dicarboxylic acid, while reduction of the sulfonamide group may produce the corresponding amine.
Scientific Research Applications
N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-4-methylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its therapeutic potential in treating various conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The sulfonamide group may also play a role in the compound’s biological activity by interacting with enzymes or other proteins.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-4-nitrobenzenesulfonamide
- N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3,4,5-trimethoxybenzamide
Uniqueness
N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-4-methylbenzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-4-methylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3S/c1-19-9-11-21(12-10-19)30(27,28)24-18-22(23-8-5-17-29-23)26-15-13-25(14-16-26)20-6-3-2-4-7-20/h2-12,17,22,24H,13-16,18H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQUNLILRZVATBX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CO2)N3CCN(CC3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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